Chloro(dicyclohexylphenylphosphine)gold

Description

Contextualization of Gold(I) Complexes in Modern Chemical Research

Gold(I) complexes, once considered mere curiosities, have burgeoned into a significant and dynamic area of modern chemical research. researchgate.netrsc.org Initially overshadowed by the more extensively studied platinum-group metals, gold has emerged as a uniquely potent element in catalysis and medicinal chemistry. researchgate.netchemistryviews.org The dominant oxidation states in organogold chemistry are Au(I) and Au(III). wikipedia.orgencyclopedia.pub Gold(I) complexes typically feature a coordination number of 2, resulting in a linear molecular geometry. wikipedia.orgacs.org These 14-electron species are diamagnetic and are often found as adducts with the general formula LAuR, where L is a ligand such as a phosphine (B1218219) or an isocyanide. wikipedia.org

The surge in interest is largely attributable to the development of well-defined, stable gold(I) complexes, which serve as precursors to catalytically active cationic species. encyclopedia.pub In the realm of homogeneous catalysis, phosphine-ligated gold(I) complexes have become indispensable tools for a variety of organic transformations, including alkyne and allene (B1206475) hydrofunctionalization, C-C bond formation, and various cyclization reactions. encyclopedia.pubsigmaaldrich.com The electrophilic nature of cationic gold(I) centers allows them to activate carbon-carbon multiple bonds towards nucleophilic attack, a reactivity pattern that has been harnessed for the synthesis of complex fine chemicals. encyclopedia.pub Beyond catalysis, gold(I) complexes have gained considerable attention for their potential as therapeutic agents, particularly in the development of novel anticancer drugs. researchgate.netmdpi.com Their mechanism of action often involves targeting thiol-rich proteins and enzymes, such as thioredoxin reductase (TrxR), which is frequently overexpressed in cancer cells. researchgate.netnih.gov

Significance of Monodentate Phosphine Ligands in Stabilizing Gold(I) Centers

The stability and reactivity of gold(I) centers are profoundly influenced by the ancillary ligands attached to the metal. Among the various classes of ligands, monodentate phosphine ligands (PR₃) have proven to be of paramount importance in the development of gold(I) chemistry. rsc.orgnih.gov These ligands, which possess a single phosphorus donor atom, form strong, dative covalent bonds with the gold(I) center by donating a lone pair of electrons into an empty orbital on the gold atom. nih.gov This Au-P bond is crucial for stabilizing the gold(I) oxidation state and preventing its reduction to metallic gold(0), a common deactivation pathway. wikipedia.org

Monodentate phosphine ligands are valued for their synthetic accessibility and the ease with which their steric and electronic properties can be systematically modified. alfachemic.com The nature of the substituents on the phosphorus atom allows for fine-tuning of the ligand's properties, which in turn dictates the stability, solubility, and catalytic activity of the resulting gold complex. nih.gov For instance, small changes in the phosphine ligand can lead to dramatic shifts in the structural and physical properties of gold-phosphine clusters. nih.gov The inherent flexibility and diverse range of available phosphines have made them a cornerstone in the design of gold catalysts and therapeutic agents, enabling the development of complexes with tailored reactivity and selectivity. mdpi.comalfachemic.com

Chloro(dicyclohexylphenylphosphine)gold as a Foundational Model in Organogold Chemistry

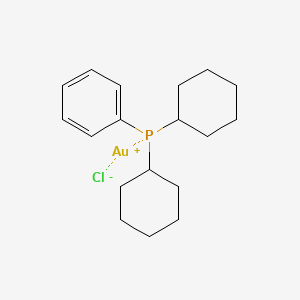

This compound, with the chemical formula [AuCl(P(C₆H₅)(C₆H₁₁)₂)], serves as a quintessential example of a stable, well-defined gold(I) phosphine complex. nih.goviucr.org It is a member of the broader class of chloro(phosphine)gold(I) complexes, which are often used as precursors in organogold chemistry. wikipedia.org The synthesis of such complexes is typically straightforward. For instance, this compound can be prepared by reacting tetrachloroauric acid with dicyclohexylphenylphosphine (B1293621) after the acid is reduced to AuCl in an ethanol (B145695) solution. iucr.org Another common method involves the reaction of a gold(I) halide with the corresponding phosphine ligand. wikipedia.org

As is characteristic of two-coordinate Au(I) complexes, this compound adopts a nearly linear geometry. nih.goviucr.org X-ray crystallographic studies have provided precise data on its molecular structure, confirming the linear arrangement of the phosphorus, gold, and chlorine atoms. nih.goviucr.org The P-Au-Cl angle is reported to be 178.3 (1)°. nih.goviucr.org The geometry around the phosphorus atom is tetrahedral. nih.goviucr.org

These structural characteristics make this compound and its analogs, such as the widely used Chloro(triphenylphosphine)gold(I), benchmark compounds for studying the fundamental properties of gold(I) complexes. nih.govwikipedia.org They are frequently employed as starting materials for generating cationic gold(I) catalysts through halide abstraction, typically with a silver salt of a non-coordinating anion. encyclopedia.pubwikipedia.org The resulting "LAu⁺" species is a powerful π-acid capable of activating unsaturated organic molecules. encyclopedia.pub The stability, well-defined structure, and predictable reactivity of this compound establish it as a foundational model in the expansive field of organogold chemistry.

Interactive Data Table: Molecular Properties of this compound(I)

| Property | Value | Reference |

| Chemical Formula | C₁₈H₂₈AuClP | nih.gov |

| Molecular Weight (Mr) | 506.8 g/mol | nih.goviucr.org |

| Crystal System | Orthorhombic | nih.goviucr.org |

| Space Group | P2₁2₁2₁ | nih.goviucr.org |

| a (Å) | 8.476 (5) | nih.goviucr.org |

| b (Å) | 13.747 (2) | nih.goviucr.org |

| c (Å) | 15.951 (3) | nih.goviucr.org |

| V (ų) | 1858.8 (3) | nih.goviucr.org |

| Z | 4 | nih.goviucr.org |

| Calculated Density (Dx) | 1.81 g/cm³ | nih.goviucr.org |

| Au-P bond distance (Å) | 2.234 (2) | nih.goviucr.org |

| Au-Cl bond distance (Å) | 2.281 (3) | nih.goviucr.org |

| P-Au-Cl bond angle (°) | 178.3 (1) | nih.goviucr.org |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H27AuClP |

|---|---|

Molecular Weight |

506.8 g/mol |

IUPAC Name |

dicyclohexyl(phenyl)phosphane;gold(1+);chloride |

InChI |

InChI=1S/C18H27P.Au.ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2;;1H/q;+1;/p-1 |

InChI Key |

KGRSPDHZEMUREN-UHFFFAOYSA-M |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.[Cl-].[Au+] |

Origin of Product |

United States |

Structural Characterization and Elucidation of Coordination Environment in Chloro Dicyclohexylphenylphosphine Gold

Advanced Spectroscopic Techniques for Molecular Structure Determination

Spectroscopic methods provide invaluable insight into the molecular structure and bonding within coordination complexes. For Chloro(dicyclohexylphenylphosphine)gold, multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are principal tools for characterization in the solution and gas phases, respectively.

Multinuclear NMR spectroscopy is a powerful technique for probing the local chemical environment of magnetically active nuclei within a molecule. For this compound, ³¹P NMR is particularly informative. The coordination of the dicyclohexylphenylphosphine (B1293621) ligand to the gold(I) center induces a significant change in the electronic environment of the phosphorus atom.

Upon complexation, the ³¹P NMR signal of the phosphine (B1218219) ligand shifts downfield compared to the free ligand. This downfield shift is indicative of the phosphorus atom acting as a sigma-donor to the electron-deficient gold(I) center. The donation of the lone pair of electrons from phosphorus to gold results in a deshielding effect at the phosphorus nucleus, causing its resonance to appear at a higher frequency. The observation of a single, sharp resonance in the ³¹P{¹H} NMR spectrum confirms the presence of a single phosphine environment in solution and the formation of the desired complex. While specific shifts can vary with the solvent, this coordination-induced shift is a hallmark of phosphine-gold(I) bond formation rsc.orgrsc.orgresearchgate.net.

¹H and ¹³C NMR spectroscopy would further confirm the structure by showing signals corresponding to the cyclohexyl and phenyl groups of the ligand. The integration of the proton signals would be consistent with the ratio of protons in these groups, while the number and chemical shifts of the carbon signals would reflect the molecular symmetry.

Mass spectrometry (MS) is employed to determine the molecular weight of the complex and to gain insight into its stability and bonding through fragmentation analysis. For this compound, which has a calculated molecular weight of approximately 506.8 g/mol , techniques such as Electrospray Ionization (ESI-MS) are suitable for generating gas-phase ions of the intact molecule nih.govnih.gov.

The mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺) or a related adduct (e.g., [M+H]⁺ or [M+Na]⁺). The isotopic pattern of this peak would be characteristic of a molecule containing one gold atom and one chlorine atom. Gold has one stable isotope (¹⁹⁷Au), while chlorine has two (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would result in a distinctive M and M+2 isotopic signature for chlorine-containing fragments libretexts.org.

Collision-Induced Dissociation (CID) experiments can be used to probe the fragmentation pathways of the complex nih.gov. The most probable fragmentation patterns would involve the cleavage of the coordination bonds, which are typically the weakest bonds in the complex. Common fragmentation pathways would include:

Loss of the chloride ligand to form the [Au(P(C₆H₅)(C₆H₁₁)₂)]⁺ fragment.

Cleavage of the gold-phosphorus bond, leading to the detection of the free phosphine ligand or its protonated form.

Stepwise loss of the cyclohexyl and phenyl groups from the phosphine ligand.

These fragmentation patterns provide corroborating evidence for the molecular structure and the relative strengths of the bonds within the complex.

Solid-State Structural Analysis via X-ray Crystallography

While spectroscopic methods provide information about the structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the solid-state structure, including precise bond lengths and angles.

Gold(I) is a d¹⁰ metal ion and typically forms two-coordinate, linear complexes. X-ray diffraction analysis of this compound confirms this preference. The complex adopts a two-coordinate linear geometry, which is characteristic of many Au(I) compounds nih.govnih.gov. The gold(I) center is coordinated to the phosphorus atom of the dicyclohexylphenylphosphine ligand and a single chloride ion.

The crystal structure reveals a P-Au-Cl angle of 178.3(1)°, which is a very slight deviation from the ideal 180° of a perfectly linear geometry nih.gov. This near-linear arrangement is a defining feature of the coordination environment at the gold(I) center in this complex.

Table 1: Selected Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₈H₂₆AuClP |

| Molecular Weight ( g/mol ) | 506.8 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.476(5) |

| b (Å) | 13.747(2) |

| c (Å) | 15.951(3) |

| V (ų) | 1858.8(3) |

| Z | 4 |

| P-Au-Cl Angle (°) | 178.3(1) |

Data sourced from Acta Crystallographica C nih.gov.

Detailed analysis of the crystallographic data provides precise measurements of the bond lengths within the coordination sphere. The Au-P bond distance is 2.234(2) Å, and the Au-Cl bond distance is 2.281(3) Å nih.gov. These bond lengths are consistent with those observed in other two-coordinate gold(I) phosphine complexes.

The geometry around the phosphorus atom is a distorted tetrahedron, as expected, with it being bonded to the gold atom, two cyclohexyl groups, and one phenyl group. The average Au-P-C angle is 112.1(3)°, and the average P-C distance is 1.827(8) Å nih.gov. These parameters define the precise spatial arrangement of the atoms and confirm the dative covalent bond between the soft phosphine ligand and the soft gold(I) center rsc.org.

Table 2: Key Bond Lengths and Angles for this compound

| Bond/Angle | Length (Å) / Angle (°) |

| Au-P | 2.234(2) |

| Au-Cl | 2.281(3) |

| P-Au-Cl | 178.3(1) |

| Au-P-C (avg) | 112.1(3) |

| P-C (avg) | 1.827(8) |

Data sourced from Acta Crystallographica C nih.gov.

Influence of Ligand Steric and Electronic Parameters on Gold(I) Coordination Geometry

The choice of ligand is crucial in determining the coordination number and geometry of a metal complex. In this compound, the properties of the dicyclohexylphenylphosphine ligand are instrumental in stabilizing the observed two-coordinate, linear geometry.

Steric Effects: The dicyclohexylphenylphosphine ligand is sterically demanding due to the presence of two bulky cyclohexyl groups. These large groups occupy a significant volume of space around the gold(I) center, sterically hindering the approach of additional ligands. This high steric bulk is a primary reason for the prevalence of the two-coordinate geometry, as it makes the formation of three- or four-coordinate complexes less favorable. In a related complex, tris(dicyclohexylphenylphosphine)gold(I), a three-coordinate trigonal-planar geometry is achieved, but the Au-P bonds are significantly longer (2.421 Å) to accommodate the steric strain of three bulky ligands nih.gov.

Electronic Effects: The phosphine ligand is a strong sigma (σ) donor, readily donating its lone pair of electrons to the gold(I) center. This strong σ-donation stabilizes the complex. The electronic properties of the ligand, combined with the relativistic effects of the gold atom, strongly favor the linear geometry that maximizes the s-orbital contribution to bonding. The combination of strong σ-donation and significant steric hindrance from the dicyclohexylphenylphosphine ligand effectively stabilizes the 14-electron, two-coordinate gold(I) center, preventing oxidative addition or coordination of additional ligands under normal conditions nih.govmanchester.ac.uk.

Comparison with Other Gold(I)-Phosphine Architectures

The molecular structure of this compound features a nearly linear P—Au—Cl arrangement, which is a hallmark of gold(I)-phosphine halide complexes. The key structural parameters for this compound, obtained from X-ray crystallography, are an Au-P bond length of 2.234 (2) Å, an Au-Cl bond length of 2.281 (3) Å, and a P-Au-Cl bond angle of 178.3 (1)°. rsc.org This geometry minimizes ligand-ligand repulsion and maximizes the efficiency of the metal-ligand sigma bonding.

To contextualize these findings, a comparison with other structurally characterized gold(I)-phosphine chloride complexes is informative. As shown in the table below, the bond lengths and angles in [AuCl(PCy₂Ph)] are comparable to those in related compounds, though subtle differences arise due to the varying steric and electronic properties of the phosphine ligands.

| Compound | Au-P Bond Length (Å) | Au-Cl Bond Length (Å) | P-Au-Cl Bond Angle (°) | Reference |

| [AuCl(PCy₂Ph)] | 2.234 (2) | 2.281 (3) | 178.3 (1) | rsc.org |

| [AuCl(PPh₃)] | 2.192 (5) | 2.273 (5) | Linear | researchgate.net |

| [AuCl(PPh₂Thienyl)] | 2.226 (2) | 2.287 (2) | 179.42 (9) | researchgate.net |

| [AuCl(meCgPPh)] | 2.2221 (10) | 2.2692 (11) | 176.49 (4) | rsc.org |

Table 1: Comparison of selected bond lengths and angles in various Gold(I)-phosphine chloride complexes.

The Au-P bond in [AuCl(PCy₂Ph)] is slightly longer than that observed in the triphenylphosphine (B44618) analogue, [AuCl(PPh₃)]. This difference can be attributed to the greater electron-donating ability (basicity) of the dicyclohexylphenylphosphine ligand compared to triphenylphosphine, which typically results in a slight elongation of the metal-phosphorus bond. Conversely, the Au-Cl bond lengths are very similar across these complexes, indicating that the nature of the phosphine ligand has a less pronounced effect on the gold-halogen bond. The P-Au-Cl angles in all the compared complexes are very close to the ideal 180°, confirming the strong preference for a linear coordination geometry at the gold(I) center. rsc.orgresearchgate.net

Examination of Conformational Preferences of the Dicyclohexylphenylphosphine Ligand

The geometry around the phosphorus atom in this compound is a distorted tetrahedron, as expected for a tetracoordinate phosphine. rsc.org The conformational arrangement of the bulky dicyclohexylphenylphosphine ligand is primarily dictated by the minimization of steric strain.

The steric bulk of the dicyclohexylphenylphosphine ligand is a significant factor in its coordination chemistry. This steric hindrance is often quantified by the Tolman cone angle, a measure of the solid angle occupied by the ligand at the metal center. While the precise cone angle can vary with conformation, ligands like dicyclohexylphenylphosphine are considered sterically demanding. This bulkiness reinforces the two-coordinate geometry at the gold center by sterically precluding the approach of additional ligands, thereby preventing the formation of higher-coordinate species. researchgate.net The average Au-P-C bond angle of 112.1 (3)° reflects the tetrahedral geometry at the phosphorus atom, slightly opened from the ideal 109.5° to accommodate the bulky organic substituents and the gold atom. rsc.org The interplay between the steric demands of the cyclohexyl and phenyl groups governs their specific rotational positions, leading to a conformation that represents the lowest energy state for the coordinated ligand.

Photophysical Properties and Luminescence Studies of Gold I Phosphine Complexes, Relevant to Chloro Dicyclohexylphenylphosphine Gold

Principles of Luminescence in Gold(I) Complexes

The luminescence of gold(I) complexes is a product of various electronic transitions, often influenced by the presence of metal-metal contacts, known as aurophilic interactions. researchgate.net These properties make gold(I) complexes suitable for applications in fields like optoelectronics and bioimaging. researchgate.net

Emission Mechanisms: Phosphorescence and Aggregation-Induced Phenomena

Gold(I) phosphine (B1218219) complexes exhibit luminescence primarily through two key mechanisms: phosphorescence and aggregation-induced emission (AIE).

Phosphorescence: The presence of the gold(I) heavy atom is crucial for inducing room temperature phosphorescence (RTP). mdpi.com The heavy atom effect facilitates intersystem crossing from the singlet excited state to the triplet excited state, from which emission (phosphorescence) occurs. mdpi.com This process allows for the population of the emissive triplet state, leading to long-lived luminescence. mdpi.com In many gold(I) complexes, dual singlet-triplet emission can be observed in the solid state. acs.orgnih.gov

Aggregation-Induced Emission (AIE): Many gold(I) complexes are non-emissive or weakly emissive in dilute solutions but become highly luminescent upon aggregation in poor solvents or in the solid state. nih.govscispace.com This phenomenon, known as AIE, is often driven by the formation of supramolecular aggregates through non-covalent interactions like aurophilic (Au···Au) bonds and π-π stacking. scispace.comjyu.fi These interactions restrict intramolecular rotations and vibrations, which are non-radiative decay pathways, thus promoting radiative emission from the aggregated state. acs.orgnih.gov The formation of aggregates can be influenced by the solvent composition and the presence of other ions. scispace.com For instance, triphenylene derivatives of gold(I) phosphine complexes have been shown to exhibit aggregation-induced emission broadening. jyu.fibohrium.comjyu.fi

Role of the Gold(I) Center and Ligand Chromophores

The photophysical properties of these complexes arise from a variety of electronic transitions, including metal-centered (MC), ligand-to-metal charge transfer (LMCT), and intraligand (IL) transitions. researchgate.netacs.org

Gold(I) Center: The gold(I) atom plays a central role in the luminescence of these complexes. Its primary function is to facilitate intersystem crossing through the heavy-atom effect, which is essential for phosphorescence. mdpi.com Furthermore, the d¹⁰ electronic configuration of Au(I) allows for the formation of aurophilic interactions in the solid state or in aggregates, which significantly modulates the emission properties and is a key factor in AIE. researchgate.netscispace.com The linear coordination geometry typical of gold(I) complexes also influences the steric and electronic environment around the metal center. nih.gov

Influence of Phosphine Ligand Structure on Photophysical Behavior

The structure of the phosphine ligand, including its steric bulk and electronic properties, is a key determinant of the photophysical behavior of gold(I) complexes. nih.govmanchester.ac.uk

Steric and Electronic Effects of Dicyclohexylphenylphosphine (B1293621) on Luminescence

The dicyclohexylphenylphosphine (PCy₂Ph) ligand possesses distinct steric and electronic characteristics that influence the luminescence of its gold(I) complexes.

Steric Effects: The two bulky cyclohexyl groups on the phosphorus atom create significant steric hindrance around the gold center. This steric bulk can impact luminescence in several ways:

It can hinder the close approach of gold centers, potentially suppressing or modifying aurophilic interactions and thus affecting aggregation-induced emission. researchgate.net

The shape and size of the ligand can influence the crystal packing and the orientation of molecules in the solid state, which in turn determines the extent of intermolecular interactions that govern solid-state emission. acs.orgnih.gov

Greater angles between substituents due to increased bulk can alter the hybridization of the phosphorus lone pair, thereby influencing the ligand's electronic properties. manchester.ac.uk

Electronic Effects: The electronic nature of the phosphine ligand is determined by the substituents on the phosphorus atom. The PCy₂Ph ligand combines electron-donating alkyl (cyclohexyl) groups with an electron-withdrawing aryl (phenyl) group.

Phosphine ligands are known for their strong σ-donating abilities, which influence the electronic environment of the gold(I) center. researchgate.net

The interplay between these steric and electronic factors is complex and often inseparable. manchester.ac.uk Both properties collectively influence the geometry, stability, and excited-state dynamics of the resulting gold complex, ultimately defining its luminescent characteristics. nih.gov

| Parameter | Effect on Luminescence |

| Steric Bulk (e.g., Cyclohexyl groups) | Influences molecular packing, can hinder or modify aurophilic interactions, and affects solid-state emission properties. acs.orgresearchgate.net |

| Electronic Properties (σ-donation) | Modulates the energy of metal- and ligand-centered orbitals, influences charge-transfer states, and tunes emission energy and efficiency. researchgate.netnih.gov |

| Ligand Flexibility | Affects non-radiative decay pathways; restriction of intramolecular motion upon aggregation can lead to enhanced emission (AIE). acs.orgnih.gov |

Tuning Emissive Properties through Ligand Functionalization

The emissive properties of gold(I) phosphine complexes can be systematically tuned by modifying the structure of the phosphine ligand. researchgate.net By functionalizing phosphine ligands with different chromophores, it is possible to control the emission color, quantum yield, and lifetime of the resulting complexes. researchgate.netnih.gov

Recent advances have shown that incorporating chromophores such as triphenylene, phenanthrene, and carbazole into the phosphine ligand structure allows for the creation of gold(I) complexes with tailored luminescent properties. researchgate.netjyu.fibohrium.com The location of the chromophore within the complex significantly affects the photophysical behavior. researchgate.netjyu.fi For example, phenanthrene-derived ligands can exhibit strong heavy-atom effects, while triphenylene derivatives may show aggregation-induced emission broadening. jyu.fibohrium.com This strategic ligand design provides a powerful tool for developing new luminescent materials for specific applications. jyu.fi

Computational Photophysics: Time-Dependent Density Functional Theory (TD-DFT) Analyses

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool used to investigate the electronic structure and photophysical properties of gold(I) complexes. researchgate.netnih.gov It provides theoretical insights that complement experimental findings and aid in the rational design of new luminescent materials. jyu.fibohrium.com

TD-DFT calculations are employed to:

Predict Absorption and Emission Spectra: The method can calculate the energies of electronic transitions, which helps in assigning the bands observed in experimental UV-vis absorption and emission spectra. researchgate.netresearchgate.net

Characterize Excited States: TD-DFT helps to determine the nature of the excited states responsible for luminescence, identifying them as intraligand (IL), ligand-to-metal charge transfer (LMCT), or metal-to-ligand charge transfer (MLCT). researchgate.netacs.org

Analyze Molecular Orbitals: By examining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), researchers can understand the electronic transitions involved in absorption and emission. researchgate.net

Study Aggregation Phenomena: Computational tools, including DFT, can be used to probe the non-covalent interactions, such as π-stacking and Au···π interactions, that drive aggregation-induced emission. jyu.fibohrium.comjyu.fi DFT analysis of dimeric structures can reveal how intermolecular orientation leads to the generation of new singlet and triplet states at lower energies compared to the monomer, explaining the AIE effect. acs.orgnih.gov

These computational studies provide a foundational understanding of the structure-property relationships that govern the luminescence in gold(I) phosphine complexes. researchgate.netjyu.fi

| Computational Method | Application in Photophysics of Au(I) Complexes | Key Insights |

| Density Functional Theory (DFT) | Ground-state geometry optimization, analysis of molecular orbitals (HOMO/LUMO), probing of intermolecular interactions in aggregates. nih.govnih.govjyu.fi | Provides information on molecular structure and the nature of non-covalent interactions (e.g., aurophilic, π-stacking). jyu.fibohrium.com |

| Time-Dependent DFT (TD-DFT) | Calculation of excited state energies, simulation of absorption and emission spectra, characterization of electronic transitions (IL, MLCT, LMCT). researchgate.netacs.orgnih.gov | Helps assign experimental spectra and determines the origin of luminescence (e.g., fluorescence, phosphorescence). researchgate.netacs.org |

| Non-Covalent Interaction (NCI) Analysis | Visualization and characterization of weak interactions in molecular aggregates. jyu.fibohrium.comjyu.fi | Reveals the specific types of interactions (e.g., Au···π) responsible for aggregation and AIE phenomena. jyu.fibohrium.com |

Modeling Excited States and Intersystem Crossing Pathways

The photophysical behavior of gold(I) phosphine complexes, including Chloro(dicyclohexylphenylphosphine)gold, is fundamentally dictated by the nature of their electronic excited states and the transitions between them. Computational chemistry, particularly methods based on Density Functional Theory (DFT) and its time-dependent counterpart (TD-DFT), provides powerful tools for modeling these phenomena. bohrium.comacs.org

When a molecule like this compound absorbs light, it is promoted to a singlet excited state (S1). For luminescence to occur, especially the phosphorescence common in heavy metal complexes, it must first transition to a triplet excited state (T1) through a process called intersystem crossing (ISC). researchgate.net The heavy gold atom in the complex plays a pivotal role, enhancing the probability of this spin-forbidden transition through strong spin-orbit coupling. acs.org

Theoretical models are employed to map the potential energy surfaces of the relevant singlet and triplet states. These calculations help identify the specific electronic transitions involved, which can be of several types:

Metal-Centered (MC) : Transitions involving the d-orbitals of the gold atom.

Ligand-to-Metal Charge Transfer (LMCT) : Excitation of an electron from the chloro or phosphine ligand to the gold center. researchgate.net

Intraligand (IL) : Transitions occurring within the dicyclohexylphenylphosphine ligand itself.

The efficiency of intersystem crossing is a key determinant of the complex's luminescent properties. Quantum dynamics simulations on related gold(I) complexes have shown that ISC is not a static process but is often driven by specific molecular vibrations and structural rearrangements, such as the twisting or torsional motion of the ligands. researchgate.net By modeling these dynamic pathways, researchers can understand how the molecule moves from the S1 to the T1 state, a process that can occur on the picosecond timescale. researchgate.net

| Factor | Description | Effect on Photophysics |

|---|---|---|

| Heavy Atom Effect | The presence of the gold atom enhances spin-orbit coupling. | Dramatically increases the rate and efficiency of intersystem crossing from singlet to triplet states. acs.org |

| Ligand Electronic Properties | Electron-donating or withdrawing nature of the phosphine and ancillary ligands. | Modulates the energy levels of the frontier molecular orbitals, influencing the nature (e.g., LMCT, MC) and energy of the excited states. |

| Molecular Geometry | The coordination environment and steric bulk of the ligands. | Influences the potential energy surfaces of excited states; specific vibrational modes can promote ISC. researchgate.net |

| Spin-Vibronic Coupling | Interaction between the spin states and the vibrational modes of the molecule. | Provides pathways for otherwise forbidden transitions, facilitating efficient population of the triplet state. researchgate.net |

Predicting Luminescence Spectra and Quantum Yields

Once the triplet excited state (T1) is populated via intersystem crossing, the complex can relax to the ground state (S0) by emitting light, a process known as phosphorescence. bohrium.commdpi.com Computational models are instrumental in predicting the key characteristics of this emission, namely the luminescence spectrum and the photoluminescence quantum yield (PLQY).

The emission color is determined by the energy gap between the T1 and S0 states. TD-DFT calculations can predict this energy gap, which corresponds to the peak wavelength of the phosphorescence spectrum. researchgate.net For gold(I) phosphine complexes, emission can be observed across the visible spectrum, from blue to red, depending on the specific ligands coordinated to the gold center. researchgate.net

The photoluminescence quantum yield (Φ) represents the efficiency of the light emission process, defined as the ratio of photons emitted to photons absorbed. Predicting PLQY from first principles is highly complex as it depends on the delicate balance between the rate of radiative decay (phosphorescence) and the rates of all competing non-radiative decay pathways (e.g., vibrational relaxation, thermal deactivation). While exact quantitative prediction is challenging, theoretical models provide critical insights into the factors that govern these rates. For instance, calculations can reveal how modifications to the ligand structure might alter the transition dipole moment of the T1 → S0 transition, which is related to the radiative rate.

| Property | Theoretical Prediction Method | Key Influencing Factors | Experimental Measurement |

|---|---|---|---|

| Emission Wavelength (Color) | TD-DFT calculation of the T1-S0 energy gap. | Ligand field strength, nature of the lowest triplet excited state (MC, LMCT, IL), molecular rigidity. | Spectrofluorometry. |

| Quantum Yield (Efficiency) | Calculation of radiative and non-radiative decay rates. | Spin-orbit coupling, rigidity of the molecular structure, presence of quenching pathways, temperature. | Integrating sphere measurements. acs.org |

| Luminescence Lifetime | Calculation of the inverse of the sum of radiative and non-radiative decay rates. | Magnitude of spin-orbit coupling, energy gap between S1 and T1 states. | Time-resolved photoluminescence spectroscopy. |

Design Considerations for Developing Tunable Luminescent Gold(I) Materials for Optoelectronic Applications

The insights gained from photophysical studies and theoretical modeling directly inform the rational design of new gold(I) materials with tailored properties for optoelectronic applications, such as in organic light-emitting diodes (OLEDs). bohrium.comnih.gov The primary goals are to achieve high stability, high quantum efficiency, and tunable emission colors. cityu.edu.hk

Tuning Emission Color: The emission color of a gold(I) phosphine complex is directly related to the T1→S0 energy gap. This gap can be systematically tuned by modifying the electronic properties of the ligands.

Phosphine Ligand Modification: Attaching chromophoric units (like carbazole or phenanthrene) or electron-donating/withdrawing groups to the phenyl ring of the dicyclohexylphenylphosphine ligand can raise or lower the energy of the excited state, resulting in a blue or red shift of the emission. bohrium.comacs.orgresearchgate.net

Ancillary Ligand Variation: Replacing the chloro ligand with other halides or with acetylide or N-heterocyclic carbene (NHC) ligands provides another powerful strategy to modulate the emission energy. chemistryviews.org

Enhancing Quantum Yield: Maximizing luminescence efficiency involves promoting radiative decay while suppressing non-radiative pathways.

Structural Rigidity: Incorporating rigid ligand frameworks helps to minimize vibrational quenching, a major non-radiative decay channel.

Steric Hindrance: The use of bulky phosphine ligands, such as dicyclohexylphenylphosphine, is a key strategy. The steric bulk helps to prevent close intermolecular interactions in the solid state, which can lead to aggregation-caused quenching and a decrease in quantum yield. sigmaaldrich.com This ensures that the high luminescence observed in dilute solutions can be maintained in thin films used in devices.

| Design Strategy | Target Property | Molecular-Level Effect | Example Application |

|---|---|---|---|

| Incorporate extended π-conjugated systems into the phosphine ligand. | Color Tuning (Red Shift) | Lowers the energy of the intraligand (IL) or charge-transfer (CT) excited states. bohrium.com | Developing red or near-infrared emitters for displays and sensing. |

| Use bulky, sterically demanding phosphine ligands (e.g., with cyclohexyl or tert-butyl groups). | High Quantum Yield & Stability | Suppresses aggregation-caused quenching in the solid state and shields the gold center. cityu.edu.hksigmaaldrich.com | Fabricating efficient and stable OLEDs. |

| Introduce rigid multidentate ligands. | High Quantum Yield | Reduces non-radiative decay from vibrational modes. | Creating highly efficient phosphorescent materials. |

| Replace halide with strong field ligands like N-heterocyclic carbenes (NHCs). | Color Tuning (Blue Shift) & Stability | Raises the energy of metal-centered d-d excited states and forms a more robust complex. chemistryviews.org | Achieving stable blue emission for full-color displays. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Chloro(dicyclohexylphenylphosphine)gold(I), and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves ligand exchange reactions, where a labile ligand (e.g., tetrahydrothiophene) in a precursor like AuCl(THT) is replaced by dicyclohexylphenylphosphine. Key factors include:

- Stoichiometry : A 1:1 molar ratio of AuCl(THT) to phosphine ligand minimizes byproducts .

- Solvent : Use anhydrous dichloromethane or toluene under inert gas (N₂/Ar) to prevent oxidation.

- Purification : Column chromatography (silica gel, eluent: DCM/hexane) isolates the product. Yield optimization requires monitoring reaction time (typically 12–24 hours) via TLC or ³¹P NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound(I)?

- Methodological Answer :

- ³¹P NMR : Detects ligand coordination (δ ~40–60 ppm for phosphine-gold complexes). Split signals may indicate impurities or stereoisomers .

- X-ray Crystallography : Resolves Au–P bond lengths (typically 2.2–2.3 Å) and confirms linear geometry at the Au(I) center. Crystal growth via slow diffusion of hexane into a DCM solution is recommended .

- ESI-MS : Validates molecular ion peaks (e.g., [M-Cl]⁺) and detects ligand dissociation .

Advanced Research Questions

Q. How do steric and electronic properties of the dicyclohexylphenylphosphine ligand influence catalytic activity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The bulky cyclohexyl groups hinder substrate access, reducing catalytic turnover but enhancing selectivity. Compare activity with less hindered analogs (e.g., triphenylphosphine) using kinetic studies .

- Electronic Effects : Electron-rich phosphines increase Au(I)’s electrophilicity, accelerating oxidative addition. Use Hammett parameters (σ) of substituents on the phosphine to correlate with reaction rates .

- Experimental Design : Perform catalytic Suzuki-Miyaura couplings with para-substituted aryl halides. Monitor yields and byproducts via GC-MS or HPLC .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound(I) complexes?

- Methodological Answer :

- Control Experiments : Replicate studies under identical conditions (solvent, temperature, substrate ratio). Use standardized Au loading (e.g., 1 mol%) .

- Ligand Purity Analysis : Impurities in phosphine ligands (e.g., oxidized species) can deactivate catalysts. Characterize ligands via ³¹P NMR and elemental analysis before use .

- In Situ Monitoring : Employ operando XAFS or IR spectroscopy to track Au speciation during catalysis .

Q. What strategies are effective for studying the mechanism of gold nanoparticle formation using this compound(I) as a precursor?

- Methodological Answer :

- Kinetic Studies : Use UV-Vis spectroscopy to monitor plasmon resonance peaks (520–550 nm) during nanoparticle growth. Vary reductant (e.g., NaBH₄) concentrations to determine rate laws .

- TEM/STEM Imaging : Analyze nanoparticle size distribution and morphology. Correlate with ligand steric bulk (e.g., larger ligands yield smaller NPs due to stabilization effects) .

- DFT Modeling : Calculate binding energies between Au clusters and phosphine ligands to predict stability and growth pathways .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in X-ray crystallographic data for this compound(I) complexes?

- Methodological Answer :

- Check for Disorder : Use SQUEEZE (in PLATON) to model solvent molecules or disordered ligands. Compare residual electron density maps pre- and post-refinement .

- Validate with Spectra : Cross-reference crystallographic bond lengths/angles with EXAFS or IR data. For example, Au–P distances >2.4 Å suggest weak bonding or measurement errors .

Q. What advanced computational methods can elucidate the role of Au(I)⋯Au(I) interactions in supramolecular assemblies?

- Methodological Answer :

- NCI Analysis : Non-covalent interaction plots (via Multiwfn) visualize aurophilic interactions (distance ~3.0 Å). Compare with crystallographic data .

- TD-DFT Calculations : Simulate UV-Vis spectra to assign charge-transfer transitions involving Au(I) centers .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.